Hesperetin Benzyl Ether
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Overview
Description
Hesperetin Benzyl Ether is a derivative of hesperetin, a flavonoid found predominantly in citrus fruits. Hesperetin itself is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The benzyl ether derivative is synthesized to enhance these properties and improve its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Hesperetin Benzyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the alkoxide ion is derived from hesperetin, and the alkyl halide is benzyl chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Hesperetin Benzyl Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to hesperetin or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like thiols, amines, or other alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Hesperetin and other reduced forms.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Hesperetin Benzyl Ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study etherification reactions and the stability of flavonoid derivatives.
Industry: It is used in the development of nutraceuticals and functional foods due to its enhanced bioavailability and stability.
Mechanism of Action
Hesperetin Benzyl Ether exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Hesperetin: The parent compound with similar biological activities but lower stability and bioavailability.
Hesperidin: A glycoside form of hesperetin with different solubility and bioavailability properties.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different molecular targets.
Uniqueness: Hesperetin Benzyl Ether is unique due to its enhanced stability and bioavailability compared to hesperetin and hesperidin. The benzyl ether modification improves its solubility and allows for better cellular uptake, making it a more effective compound for various applications.
Properties
Molecular Formula |
C23H20O6 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3 |
InChI Key |
CDVCUUPVBSIPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |
Origin of Product |
United States |
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